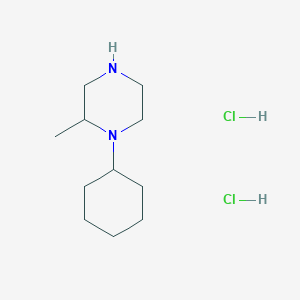

1-Cyclohexyl-2-methyl-piperazine dihydrochloride

CAS No.: 1210824-85-3

Cat. No.: VC2992349

Molecular Formula: C11H24Cl2N2

Molecular Weight: 255.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210824-85-3 |

|---|---|

| Molecular Formula | C11H24Cl2N2 |

| Molecular Weight | 255.22 g/mol |

| IUPAC Name | 1-cyclohexyl-2-methylpiperazine;dihydrochloride |

| Standard InChI | InChI=1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H |

| Standard InChI Key | GBBAGMNWHLYLKX-UHFFFAOYSA-N |

| SMILES | CC1CNCCN1C2CCCCC2.Cl.Cl |

| Canonical SMILES | CC1CNCCN1C2CCCCC2.Cl.Cl |

Introduction

Chemical Properties and Structure

Molecular Characteristics

The molecular formula of 1-Cyclohexyl-2-methyl-piperazine dihydrochloride is C₁₁H₂₄Cl₂N₂, with a precise molecular weight of 255.22 g/mol . The structure features a piperazine ring with a cyclohexyl group attached to one nitrogen atom and a methyl group at the carbon adjacent to the second nitrogen . The compound exists in stereoisomeric forms, with the (S)-isomer being registered under CAS number 1134681-40-5 . This stereochemistry results from the methyl group's position, creating a chiral center that influences the compound's three-dimensional configuration and potentially its biological activity. The parent compound without the hydrochloride salt has been identified in databases as CID 24729276, specifically for the (S)-1-cyclohexyl-2-methylpiperazine form .

The structural configuration of this compound contributes significantly to its physicochemical properties. The piperazine ring provides basic nitrogen atoms that readily form salts with acids, explaining the dihydrochloride form commonly encountered in research and commercial settings. The cyclohexyl group introduces lipophilicity to the molecule, balancing the hydrophilic nature of the protonated nitrogen atoms. This amphiphilic character potentially impacts the compound's solubility profile, membrane permeability, and distribution in biological systems.

Physical and Chemical Properties

The chemical reactivity of 1-Cyclohexyl-2-methyl-piperazine dihydrochloride is governed by its functional groups. The secondary and tertiary amine groups in the piperazine ring can participate in various reactions, including nucleophilic substitutions, acylation, and complexation with metals. The cyclohexyl group, being relatively inert, primarily contributes to the compound's lipophilicity and steric properties rather than participating directly in most chemical reactions. The methyl substituent introduces chirality to the molecule, creating potential for stereoselective interactions that may be particularly relevant for receptor binding in biological systems.

Synthesis Methods

Laboratory Synthesis Approaches

The synthesis of 1-Cyclohexyl-2-methyl-piperazine dihydrochloride can be achieved through various methodologies, with the specific approach often depending on the desired stereochemistry and scale of production. One common synthetic route involves the condensation of cyclohexanone with methyl bromoacetate, followed by piperazine ring formation. This approach leverages standard organic chemistry reactions that can be performed with readily available reagents and equipment. The stereoselectivity of such syntheses may be controlled through the use of chiral auxiliaries or catalysts, particularly when targeting the (S)-isomer specifically. Following the formation of the base piperazine structure, the addition of hydrochloric acid converts the free base to the dihydrochloride salt, improving its stability and handling properties.

Alternative synthetic approaches may involve starting from pre-formed piperazine rings and introducing the cyclohexyl and methyl substituents through selective N-alkylation reactions. The challenge in such approaches often lies in achieving regioselectivity, ensuring that the cyclohexyl group attaches to the desired nitrogen position while the methyl group is incorporated at the adjacent carbon. Stereoselective methods, such as asymmetric hydrogenation or the use of chiral starting materials, may be employed to control the configuration at the stereogenic center bearing the methyl group. These methodologies are particularly important when the specific biological activity of the compound depends on its absolute stereochemistry.

The final step in any synthetic route typically involves conversion to the dihydrochloride salt. This is commonly achieved by treating the free base with a solution of hydrogen chloride in an appropriate solvent, followed by precipitation or crystallization of the salt. The purification of the final product often involves recrystallization from suitable solvent systems, potentially followed by analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and stereochemical integrity.

Industrial Production Methods

Industrial production of 1-Cyclohexyl-2-methyl-piperazine dihydrochloride often employs optimized reaction conditions using flow reactors or microwave-assisted synthesis to enhance efficiency. These advanced technologies allow for better control of reaction parameters, improved safety profiles, and potentially higher yields compared to traditional batch processes. Continuous flow chemistry, in particular, offers advantages for scaling up production while maintaining consistent quality, as it allows for precise control of reaction time, temperature, and mixing parameters, all of which can significantly impact the yield and purity of the final product.

The use of catalytic methods has become increasingly important in the industrial synthesis of complex organic molecules, including piperazine derivatives. Catalysts can enable more selective reactions, milder conditions, and reduced waste generation, aligning with principles of green chemistry that are increasingly emphasized in industrial settings. For stereoselective production of the (S)-isomer, specialized chiral catalysts may be employed, potentially allowing for high enantiomeric purity without the need for subsequent resolution steps. These catalytic approaches may include asymmetric hydrogenation, enzymatic transformations, or metal-catalyzed coupling reactions, depending on the specific synthetic route chosen.

Quality control in industrial production typically involves rigorous analytical testing to ensure the identity, purity, and stereochemical integrity of the final product. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chiral HPLC are commonly employed to characterize the compound and confirm its specifications . The development of validated analytical methods specific to 1-Cyclohexyl-2-methyl-piperazine dihydrochloride is crucial for maintaining consistent quality across production batches and ensuring compliance with applicable regulatory standards.

Chemical Reactions

Reactivity Profile

The compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can modify the piperazine ring or the cyclohexyl substituent, potentially introducing functional groups such as carbonyl or hydroxyl moieties that alter the compound's properties. These transformations might be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate, with the specific outcome depending on reaction conditions and reagent selection. The stereochemistry at the methyl-bearing carbon adds complexity to such reactions, as different stereoisomers may exhibit varying reactivity patterns or produce different product distributions under identical reaction conditions.

Reduction reactions, typically performed using reagents like lithium aluminum hydride, can affect certain functional groups that might be present in derivatized versions of the compound. While the parent 1-Cyclohexyl-2-methyl-piperazine dihydrochloride lacks readily reducible groups such as carbonyls or nitro groups, its derivatives containing such functionalities could undergo selective reductions. Such transformations might be valuable in the synthesis of structural analogs with modified pharmacological profiles or as part of structure-activity relationship studies investigating the biological activities of this chemical class.

Substitution Reactions

Biological Activities and Applications

Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume